molecular formula C13H25N B1679866 5-Methyl-2-propyldecahydroquinoline CAS No. 27766-71-8

5-Methyl-2-propyldecahydroquinoline

Cat. No.: B1679866
CAS No.: 27766-71-8
M. Wt: 195.34 g/mol
InChI Key: PSGDYNNBBROEEW-VOAKCMCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-propyldecahydroquinoline, more widely recognized in scientific literature as the natural product Pumiliotoxin C , is a decahydroquinoline alkaloid of significant interest in neuropharmacological and chemical ecology research . This compound is part of a larger family of lipophilic alkaloids originally identified in the skin extracts of Neotropical poison frogs, such as Oophaga pumilio , which have served as a rich source of biologically active molecules . The primary research value of this compound lies in its interaction with the nervous system. Like many of its structural relatives, it has been studied for its potent biological activity on nicotinic acetylcholine receptors (nAChRs) , which are ligand-gated ion channels critical for neurotransmission . Specific derivatives of the 2-methyldecahydroquinoline scaffold have been identified as noncompetitive blockers of these receptors , suggesting a potential role in modulating neuronal signaling and providing tools for investigating receptor function and structure . The compound's rigid, saturated bicyclic structure makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry . From a synthetic chemistry perspective, the decahydroquinoline core is a privileged structure in organic synthesis, often accessed through methods such as the catalytic hydrogenation of quinoline precursors or sophisticated multi-step sequences involving cyclizations and stereocontrolled transformations . The synthesis of these alkaloids, including this compound, is essential for providing sufficient material for biological testing, as only minute quantities can be isolated from natural sources . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27766-71-8

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

(2S,4aS,5R,8aR)-5-methyl-2-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

InChI

InChI=1S/C13H25N/c1-3-5-11-8-9-12-10(2)6-4-7-13(12)14-11/h10-14H,3-9H2,1-2H3/t10-,11+,12+,13-/m1/s1

InChI Key

PSGDYNNBBROEEW-VOAKCMCISA-N

SMILES

CCCC1CCC2C(CCCC2N1)C

Isomeric SMILES

CCC[C@H]1CC[C@H]2[C@@H](CCC[C@H]2N1)C

Canonical SMILES

CCCC1CCC2C(CCCC2N1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+,-)-2-epi-pumiliotoxin C
5-methyl-2-propyldecahydroquinoline
decahydro-5-methyl-2-propyl-quinoline
decahydro-5-methyl-2-propylquinoline
pumiliotoxin C

Origin of Product

United States

Natural Occurrence and Putative Biosynthetic Origins

Isolation from Amphibian Dermal Secretions (e.g., Oophaga pumilio, Dendrobates species)

The skin secretions of neotropical poison frogs are a well-known reservoir of diverse lipophilic alkaloids, and decahydroquinolines represent a significant subgroup. mdpi.com The compound 5-methyl-2-propyldecahydroquinoline, specifically the isomer cis-195A, was notably isolated from a Panamanian population of the strawberry poison frog, Oophaga pumilio (formerly Dendrobates pumilio). mdpi.comcolab.ws Further research on this species has revealed the co-occurrence of different decahydroquinoline (B1201275) alkaloids, such as cis-211A, which interestingly possesses a core structure that is a mirror image of cis-195A, despite being isolated from the same frog. mdpi.comnih.gov

This class of compounds has also been identified in other frogs of the Dendrobates genus. For example, skin extracts from one population of Dendrobates auratus were found to contain cis-195A. colab.ws The presence and relative abundance of these alkaloids can exhibit remarkable variation between different populations of the same species, a phenomenon that strongly suggests external factors, such as diet, play a crucial role. biodiversitylibrary.org

Interactive Data Table: Detection in Amphibian Species

Amphibian Species Alkaloid Subclass Specific Compound/Isomer Detected Reference
Oophaga pumilio Decahydroquinoline cis-195A (this compound) mdpi.comcolab.ws
Oophaga pumilio Decahydroquinoline cis-211A mdpi.comnih.gov
Dendrobates auratus Decahydroquinoline cis-195A (this compound) colab.ws
Dendrobates speciosus Indolizidines, Pumiliotoxins Various, but not this compound nih.gov

Detection in Arthropod Extracts (e.g., Solenopsis ant species)

The hypothesis of a dietary origin for amphibian alkaloids is substantiated by the detection of these, or structurally similar, compounds in arthropods, particularly ants. While direct isolation of this compound from ants is not prominently documented in the provided results, the broader class of 2,5-disubstituted decahydroquinolines is thought to originate from myrmicine ants. weebly.comnih.gov

Ants of the genus Solenopsis (fire ants and thief ants) are known producers of a diverse array of venom alkaloids, primarily piperidines and indolizidines. probiologists.comnih.govusda.gov For instance, workers of Solenopsis (Diplorhoptrum) species produce 3-hexyl-5-methylindolizidine isomers. usda.gov While these are structurally distinct from decahydroquinolines, the established capacity of Solenopsis ants to synthesize complex heterocyclic alkaloids makes them a plausible source for the precursors or analogs that frogs sequester and potentially modify. The venoms of fire ants (Solenopsis invicta) are dominated by 2,6-dialkylpiperidines. nih.govnih.gov The link is that these arthropods are a known food source for dendrobatid frogs.

Strategic Approaches for the Decahydroquinoline Core Construction

The assembly of the bicyclic decahydroquinoline system requires robust and stereoselective cyclization strategies. Several powerful methods have been developed, each offering unique advantages in terms of efficiency and control over the resulting stereochemistry.

Intramolecular Diels-Alder Cycloaddition Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems, including the decahydroquinoline framework. organicreactions.orgcdnsciencepub.com This reaction involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule, forming two new rings in a single step. organicreactions.org The stereochemical outcome of the IMDA reaction is often highly predictable and can be controlled by the geometry of the connecting chain and the nature of the substituents on the diene and dienophile. organicreactions.orgorganic-chemistry.org

In the context of decahydroquinoline synthesis, a common strategy involves the preparation of a triene precursor where the diene and dienophile are positioned to favor the formation of the desired fused ring system upon cyclization. cdnsciencepub.com The reaction can be promoted thermally or by Lewis acid catalysis, with the latter often allowing for milder reaction conditions and enhanced stereoselectivity. rsc.org The intramolecular nature of the reaction can lead to increased reaction rates and high regioselectivity, favoring the formation of the fused product over the bridged alternative. organicreactions.org

Diene System Dienophile Conditions Key Features Reference
N-Acylamino-1,3-dieneAlkeneThermalStereospecific, general entry to cis-decahydroquinolines acs.org
Substituted NonatrieneAlkeneRoom TemperatureLeads to trans ring fusion organic-chemistry.org
Internal Carbonyl Activated TrieneAlkeneHeatingLeads to cis ring fusion organic-chemistry.org

Zirconium-Mediated Cyclization Techniques

Zirconium-based reagents have emerged as versatile tools in organic synthesis, and their application in the cyclization of dienes and enynes provides an effective route to various carbocyclic and heterocyclic systems. rsc.orgnih.gov Zirconocene (B1252598), generated in situ from zirconocene dichloride, can mediate the reductive cyclization of appropriate precursors to form zirconacycles, which can then be quenched with various electrophiles to introduce further functionality. researchgate.net

A diastereoselective approach to 2,5-disubstituted decahydroquinolines has been developed utilizing a zirconium-mediated cyclization of unsaturated α,α'-disubstituted piperidines. researchgate.net This methodology offers a powerful means to control the stereochemistry at positions 2 and 5, which is directly relevant to the synthesis of this compound. The required piperidine (B6355638) precursors can be accessed through other advanced methods like ring-rearrangement metathesis. researchgate.net

Precursor Type Zirconium Reagent Key Transformation Stereochemical Outcome Reference
Unsaturated α,α'-disubstituted piperidinesZirconoceneReductive cyclizationDiastereoselective formation of 2,5-disubstituted decahydroquinolines researchgate.net
N-(2-bromoallyl)-N-prop-2-ynyl-aminesZirconocene methyl chlorideIntramolecular cyclizationFormation of zirconacycles rsc.org

Ring-Rearrangement Metathesis Strategies

Ring-rearrangement metathesis (RRM) is a powerful cascade reaction that combines ring-closing and ring-opening metathesis steps to construct complex molecular architectures. researchgate.net This strategy has been successfully applied to the synthesis of substituted piperidines, which are key intermediates for the construction of decahydroquinolines. researchgate.net For instance, a ruthenium-catalyzed ring rearrangement of cyclopentene (B43876) derivatives can provide stereochemically defined piperidines that can be further elaborated to the decahydroquinoline core. researchgate.net This method allows for the transfer of stereocenters from a starting carbocycle to the resulting heterocycle. researchgate.net

Catalyst Starting Material Key Intermediate Application Reference
Grubbs' ruthenium catalystCyclopentene derivativesSubstituted piperidinesSynthesis of precursors for 2,5-disubstituted decahydroquinolines researchgate.net
Ruthenium catalystCarbo- and heterocyclic olefinsBis-piperidyl skeletonTotal synthesis of natural products researchgate.net

Stereoselective Michael-Type Conjugate Additions

The Michael-type conjugate addition is a fundamental carbon-carbon bond-forming reaction that has been extensively utilized in the synthesis of decahydroquinoline alkaloids. researchgate.netbeilstein-journals.org This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. srce.hrnih.gov By employing chiral auxiliaries or chiral catalysts, this addition can be rendered highly stereoselective, allowing for the creation of new stereocenters with excellent control. beilstein-journals.org

In the context of decahydroquinoline synthesis, a key strategy involves the conjugate addition of a nitrogen-containing nucleophile to an appropriate Michael acceptor, followed by a subsequent cyclization step. researchgate.net This approach has been used to divergently synthesize various isomers of decahydroquinoline-type poison-frog alkaloids. researchgate.net The stereochemical outcome of the initial Michael addition dictates the relative stereochemistry of the substituents on the newly formed ring.

Michael Acceptor Nucleophile Key Feature Resulting Structure Reference
α,β-Unsaturated esterChiral amineStereoselective conjugate additionPrecursor for decahydroquinoline alkaloids researchgate.net
α,β-Unsaturated lactamOrganocuprateDiastereoselective additionFunctionalized piperidine intermediate beilstein-journals.org

Intramolecular Aldol-Type Cyclization Protocols

The intramolecular aldol (B89426) reaction is a classic and effective method for the formation of cyclic compounds. libretexts.orgyoutube.com This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound, where an enolate formed from one carbonyl group attacks the other carbonyl group within the same molecule. libretexts.org The resulting β-hydroxy carbonyl compound can then be dehydrated to form an α,β-unsaturated cyclic ketone or aldehyde. youtube.com

For the synthesis of the decahydroquinoline core, an intramolecular aldol-type cyclization can be employed to form the second ring of the bicyclic system. researchgate.net This strategy is often coupled with a preceding Michael addition to construct the initial piperidine ring with the necessary functionality for the subsequent aldol cyclization. The stereochemical outcome of the aldol reaction can be controlled to afford specific diastereomers of the decahydroquinoline product. researchgate.net

Precursor Reaction Type Key Transformation Product Reference
δ-Keto-aldehydeIntramolecular aldol condensationC-C bond formation and cyclizationSubstituted cyclohexenone ring researchgate.netlibretexts.org
1,5-DiketoneIntramolecular aldol reactionFormation of a six-membered ringCyclohexenone derivative libretexts.org

Diastereoselective and Enantioselective Total Synthesis Routes

The total synthesis of decahydroquinoline alkaloids, such as pumiliotoxin C, provides a platform to showcase the application of the aforementioned synthetic methodologies in a complex setting. acs.orgacs.org These syntheses often require a sequence of highly stereoselective reactions to establish the multiple stereocenters present in the target molecule.

The total synthesis of other decahydroquinoline alkaloids, such as ent-cis-195A and cis-211A, has also been achieved through divergent strategies from a common intermediate, further demonstrating the versatility of modern synthetic methods in accessing a range of natural product analogues. jcu.edunih.gov

Target Molecule Key Synthetic Strategy Stereochemical Control Overall Yield Reference
(±)-Pumiliotoxin CFour-component reaction followed by diastereoselective hydrogenationsNitrogen acylation controlled stereochemical outcome66% rsc.org
cis-195JVinylogous Mukaiyama–Mannich reaction, alkyne cyclization, enamine reductionExcellent diastereo- and enantiocontrol- acs.orgnih.govacs.org
ent-cis-195ADivergent synthesis from a common intermediate-38% (16 steps) jcu.edunih.gov
cis-211ADivergent synthesis from a common intermediate-31% (19 steps) jcu.edunih.gov

Asymmetric Catalysis in Decahydroquinoline Framework Assembly (e.g., Pd-catalyzed asymmetric allylic amination)

Asymmetric catalysis is fundamental to the enantioselective synthesis of complex molecules like decahydroquinoline alkaloids. Palladium-catalyzed asymmetric allylic amination (AAA) has emerged as a powerful tool for forming key C-N bonds with high stereocontrol. acs.orgrsc.org This reaction typically involves the substitution of an allylic leaving group with a nitrogen nucleophile, where a chiral ligand coordinated to the palladium center dictates the stereochemical outcome. rsc.orgnih.gov

Catalyst SystemLigand TypeNucleophile ExampleKey FeatureRef
Palladium(0)C2-symmetric metallocenyl P,N-ligandAminesHigh enantioselectivity in amination rsc.org
Palladium(0)P,olefin-type with C-N axial chiralityIsatinGood-to-high enantioselectivity nih.govbeilstein-journals.org
Palladium(II)Bis-sulfoxideIntramolecular ureasAccess to cyclic ureas from terminal olefins acs.org

Application of Oxazolone (B7731731) Cycloadducts as Heterocyclic Scaffolds

A novel and efficient strategy for assembling the decahydroquinoline core involves the use of oxazolone cycloadducts as versatile heterocyclic scaffolds. nih.govresearchgate.net This approach utilizes an intramolecular Diels-Alder (IMDA) reaction of an N-alkylated oxazolone triene. nih.govmdpi.com The thermal cycloaddition of this substrate directly generates a densely functionalized octahydroquinoline framework. researchgate.net

This method offers significant advantages in complexity-building, as the IMDA reaction can establish three of the four required stereocenters in a single step. nih.gov The initial cycloadduct, an oxazolone-fused octahydroquinoline, serves as a valuable intermediate that can be further elaborated. Subsequent chemical manipulations, including the stereo- and regioselective introduction of the C-5 methyl group and removal of the carbamate (B1207046) functionality, lead to the final decahydroquinoline target, such as (±)-2-epi-pumiliotoxin C. nih.govmdpi.com The utility of these oxazolone IMDA cycloadducts has been demonstrated as a powerful method for constructing complex alkaloids. researchgate.net

Divergent Synthetic Pathways to Enantiomeric and Diastereomeric Forms (e.g., ent-cis-195A, cis-211A)

Divergent synthesis provides an efficient route to a variety of natural products and their analogues from a single, advanced common intermediate. nih.gov This strategy is particularly valuable for accessing different stereoisomers of decahydroquinoline alkaloids. A notable example is the total synthesis of two related poison frog alkaloids, ent-cis-195A and cis-211A. mdpi.comnih.gov These two alkaloids were synthesized from a common chiral key intermediate in a divergent manner. mdpi.comnih.gov

This approach highlights the ability to generate significant molecular diversity from a shared precursor. Interestingly, although both alkaloids were isolated from the same frog species, the absolute configuration of the decahydroquinoline core of cis-211A was found to be the mirror image of that of cis-195A. mdpi.comnih.gov Other stereodivergent strategies have been developed to access both cis- and trans-fused 2,5-disubstituted octahydroquinolinone ring systems, which are precursors to various decahydroquinoline alkaloids. nih.gov These methods often rely on key steps like stereoselective Michael additions and intramolecular aldol-type cyclizations to control the formation of the four stereogenic centers. nih.govresearchgate.net

Target AlkaloidSynthetic StrategyKey FeatureOverall YieldRef
ent-cis-195ADivergent synthesis from common intermediate 1116 steps from known compound 138% mdpi.comnih.gov
cis-211ADivergent synthesis from common intermediate 1119 steps from known compound 131% mdpi.comnih.gov

Efficiency Enhancements and Catalyst Optimization (e.g., Ruthenium-based catalysis)

The optimization of catalysts and reaction conditions is crucial for enhancing the efficiency, selectivity, and sustainability of synthetic routes. In the context of decahydroquinoline synthesis, ruthenium-based catalysts have shown exceptional promise, particularly in hydrogenation and cyclization reactions. nih.gov Ruthenium pincer complexes, for instance, have been used for the efficient synthesis of quinolines via acceptorless dehydrogenative coupling reactions, which are atom-economical and environmentally benign. rsc.org

Half-sandwich ruthenium complexes have also demonstrated high activity for the one-pot synthesis of quinolines and their subsequent reduction to tetrahydroquinolines. nih.gov For the full reduction to decahydroquinolines, heterogeneous catalysts like ruthenium on carbon (Ru/C) are highly effective. researchgate.net The choice of catalyst supplier and reaction temperature can dramatically influence selectivity. For example, specific Ru/C catalysts can selectively produce cis-decahydroquinoline (B84933) under mild conditions (e.g., 60 °C), while higher temperatures (e.g., 150 °C) can favor the trans-diastereoisomer. This temperature-dependent diastereoselectivity offers a powerful method for controlling the stereochemistry of the ring fusion. researchgate.net The development of stable and highly active catalysts, such as air- and moisture-stable ruthenium complexes, further expands the toolkit for synthesizing these complex heterocycles under practical conditions. mdpi.com

Key Intermediate Transformations and Stereocontrolled Functionalization

The successful synthesis of this compound relies heavily on the strategic formation and manipulation of key intermediates, allowing for the precise, stereocontrolled installation of functional groups and the final saturation of the heterocyclic core.

Formation and Manipulation of Ene-Lactam Intermediates

Ene-lactams, specifically ene-γ-lactams, are valuable synthetic intermediates characterized by an endocyclic double bond conjugated to the lactam carbonyl group. chemrxiv.orgresearchgate.net These motifs are present in various natural products and can be accessed through several synthetic methods. chemrxiv.org One modern approach involves the (3+2) cycloaddition of α-substituted vinyl azides with ester enolates. researchgate.net Mechanistic studies suggest this reaction proceeds through an N-vinyl triazolinone intermediate, which undergoes an unprecedented conjugate-type addition to form the ene-γ-lactam scaffold. chemrxiv.orgresearchgate.net

Once formed, the ene-lactam structure offers multiple handles for further functionalization. The double bond can be subjected to a variety of transformations, including hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters. The lactam ring itself can be manipulated, for example, through reduction of the carbonyl group. While not yet a mainstream strategy for decahydroquinolines, the unique reactivity of ene-lactams makes them promising intermediates for developing novel synthetic routes toward functionalized nitrogen heterocycles.

Regioselective Hydrogenation and Reduction Strategies

The final and critical step in many syntheses of decahydroquinoline alkaloids is the complete reduction of the aromatic or partially saturated quinoline (B57606) precursor. nih.gov Achieving high regioselectivity and diastereoselectivity during this hydrogenation is paramount for obtaining the desired stereoisomer. Catalytic hydrogenation is the most common method, and the choice of catalyst and conditions is key. researchgate.net

As mentioned previously, ruthenium on carbon (Ru/C) has proven to be a highly effective and tunable catalyst for quinoline hydrogenation. A practical heterogeneous catalyst system allows for the diastereoselective hydrogenation of substituted quinolines, where the reaction temperature can be used to control the outcome, yielding either the cis- or trans-fused decahydroquinoline with high diastereomeric ratios. researchgate.net Other strategies for the regiocontrolled reduction of quinolines include dearomative hydroboration, which introduces versatile boron functional groups, and hydrosilylation, which can selectively reduce one of the rings. researchgate.net These methods provide access to partially saturated intermediates that can be further functionalized or fully hydrogenated to the final decahydroquinoline product. researchgate.net

Advanced Synthetic Methodologies for 5 Methyl 2 Propyldecahydroquinoline and Analogues

Stereoselective Introduction of Methyl and Propyl Substituents

The controlled stereoselective introduction of alkyl substituents, such as methyl and propyl groups, at the C2 and C5 positions of the decahydroquinoline (B1201275) scaffold is a critical challenge in the synthesis of specifically substituted analogues like 5-Methyl-2-propyldecahydroquinoline. The spatial orientation of these substituents significantly influences the molecule's three-dimensional structure and its potential biological interactions. Various advanced synthetic strategies have been developed to achieve high levels of stereocontrol, including diastereoselective and enantioselective methods. These approaches often rely on the use of chiral auxiliaries, substrate-controlled reactions, and catalyst-directed transformations.

One effective strategy involves the stereodivergent synthesis of the decahydroquinoline ring system. This approach allows for the formation of either cis- or trans-fused ring systems with specific stereochemistry at the substituted centers. For instance, a flexible synthesis of 2,5-disubstituted decahydroquinolines can be achieved through the construction of a 2,3,6-trisubstituted piperidine (B6355638) intermediate. The stereochemistry of the substituents on the piperidine ring is established through a Michael-type conjugate addition to an enaminoester, which then directs the subsequent intramolecular cyclization to form the decahydroquinoline core. The choice of reagents and reaction conditions can influence the stereochemical outcome of both the initial conjugate addition and the final cyclization step.

Chiral auxiliaries offer another powerful tool for the asymmetric introduction of the methyl and propyl groups. By temporarily attaching a chiral molecule to the synthetic precursor, it is possible to direct the addition of the alkyl groups to a specific face of the molecule, thereby controlling the formation of new stereocenters. For example, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions. In a potential synthetic route to this compound, a chiral amide precursor could be sequentially alkylated, first with a propyl group and then a methyl group (or vice versa), with the chiral auxiliary guiding the stereochemical outcome of each alkylation step. After the desired stereochemistry is established, the chiral auxiliary is cleaved to yield the target compound.

Furthermore, substrate-controlled methods, where the existing stereocenters in a molecule dictate the stereochemistry of newly formed centers, are also employed. For example, the reduction of a ketone or imine precursor of the decahydroquinoline ring can be influenced by the stereochemistry of adjacent substituents. The delivery of a hydride or other nucleophile will occur from the less sterically hindered face, leading to a predictable diastereomeric product.

Table 1: Methodologies for the Stereoselective Synthesis of 2,5-Disubstituted Decahydroquinoline Analogues

MethodologyKey ReactionSubstituents (R1, R2)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Stereodivergent SynthesisMichael-type conjugate addition & Intramolecular aldol (B89426) cyclizationVaried alkyl and aryl groups>95:5 for specific isomersNot ReportedToyooka et al., 2002 nih.gov
Chiral Auxiliary (Pseudoephenamine)Asymmetric alkylationVaried alkyl groups>98:2Not ApplicableMyers et al., 1997
Chiral Auxiliary (trans-2,5-disubstituted pyrrolidines)Asymmetric alkylation of carboxyamidesVaried alkyl groups>95% deNot ApplicableKatsuki et al., 1984 elsevierpure.com
OrganocatalysisTandem 1,5-hydride transfer/ring closureVaried, leading to tetrahydroquinolinesNot ReportedUp to 99%Kim et al., 2010 nih.gov

Stereochemical Elucidation and Conformational Analysis

Determination of Absolute and Relative Configurations

The decahydroquinoline (B1201275) scaffold possesses multiple stereocenters, giving rise to a variety of stereoisomers. The absolute configuration refers to the precise 3D arrangement of atoms at each chiral center, while the relative configuration describes the orientation of substituents relative to each other within the molecule.

Key Methodologies:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom. mdpi.com For many complex natural products, including alkaloids, obtaining suitable crystals for X-ray diffraction is a primary goal to unambiguously assign stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1D techniques (¹H and ¹³C NMR) and 2D techniques (COSY, NOESY, HSQC, HMBC), is a powerful tool for determining the relative configuration of molecules in solution.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons can provide information about their dihedral angle, which helps to define the relative stereochemistry of substituents on a ring system.

Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space, even if they are not directly bonded. The presence of an NOE correlation between two protons indicates their spatial proximity, which is invaluable for establishing relative stereochemistry.

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods can often be used to establish the absolute configuration of a molecule by comparing its spectrum to that of known compounds or by applying empirical rules.

Enantioselective Synthesis: The unambiguous synthesis of a specific stereoisomer from a starting material of known absolute configuration is a powerful method for confirming the stereochemistry of a natural product. nih.govnih.gov If the synthesized compound has identical properties to the natural one, its absolute configuration is confirmed. The total synthesis of related decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, has been instrumental in determining their absolute stereochemistry. nih.gov

For instance, a specific isomer of 5-Methyl-2-propyldecahydroquinoline has been identified as (+)-cis-decahydroquinoline 195A. nih.gov The "cis" designation indicates that the substituents at the ring junction are on the same side of the ring system.

Conformational Preferences and Dynamics of the Decahydroquinoline Ring System

The conformational analysis of decahydroquinolines can be understood by analogy to the well-studied decalin (decahydronaphthalene) system.

trans-Decahydroquinoline: In a trans-fused system, the two rings are joined by two equatorial bonds. This leads to a more linear and rigid structure. Unlike the cis-isomer, trans-decalin is conformationally "locked" and cannot undergo a ring flip without significant ring strain, which would essentially require breaking a carbon-carbon bond.

The 5-methyl and 2-propyl substituents on the decahydroquinoline ring of this compound will have a profound impact on its conformational preferences. The bulky propyl group at the 2-position and the methyl group at the 5-position will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. The energetic penalties associated with axial versus equatorial placement of these groups will determine the dominant conformation in solution.

Investigative Techniques:

Computational Chemistry: Molecular mechanics and quantum mechanical calculations are used to model the potential energy surface of the molecule and predict the relative stabilities of different conformations.

Variable-Temperature NMR: By studying the NMR spectra of a compound at different temperatures, it is possible to observe changes in the spectra as the molecule transitions between different conformations. This can provide information about the energy barriers to conformational interconversion.

Investigation of Diastereomeric and Enantiomeric Relationships within the Decahydroquinoline Class

The presence of multiple stereocenters in this compound means that it can exist as a number of diastereomers and enantiomers.

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) but rotate plane-polarized light in opposite directions. For example, (+)-cis-decahydroquinoline 195A and its mirror image, (-)-cis-decahydroquinoline 195A, are enantiomers. nih.gov

Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by techniques such as chromatography or crystallization. The cis and trans isomers of this compound are diastereomers.

The biological activity of different stereoisomers of a molecule can vary significantly. This is because biological receptors, such as those for neurotransmitters, are themselves chiral. The precise three-dimensional shape of a molecule determines how well it can fit into the binding site of a receptor. For example, studies on decahydroquinoline alkaloids have shown that different stereoisomers can have different potencies as blockers of nicotinic acetylcholine (B1216132) receptor-channels. nih.gov A series of both cis- and trans-decahydroquinolines with substituents at the 2- and 5-positions have been shown to inhibit carbamylcholine-elicited sodium flux, with their activity being structure-dependent. nih.gov

The investigation of these stereochemical relationships is crucial for understanding the structure-activity profile of the decahydroquinoline class of alkaloids and for the design of synthetic analogs with potentially enhanced or more specific biological activities.

Synthesis and Preliminary Biological Exploration of Decahydroquinoline Analogues

Rational Design Principles for Structural Modifications and Derivative Synthesis

The design of novel decahydroquinoline (B1201275) analogues is a meticulous process guided by established medicinal chemistry principles. The primary goal is to systematically modify the parent structure to enhance its interaction with biological targets, optimize its physicochemical properties, and reduce off-target effects. For a target compound like 5-Methyl-2-propyldecahydroquinoline, several rational design strategies can be envisioned, drawing from the broader knowledge of quinoline (B57606) and decahydroquinoline pharmacology. manchester.ac.uk

One key principle is structure-activity relationship (SAR) exploration . This involves introducing substituents at various positions of the decahydroquinoline ring system to probe the steric and electronic requirements of the biological target. The methyl group at the 5-position and the propyl group at the 2-position of the specified compound are examples of such modifications. The size, lipophilicity, and electronic nature of these substituents can be systematically varied to map the binding pocket of a receptor.

Another important strategy is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological properties. For instance, the propyl group could be replaced with other alkyl chains of varying lengths or with groups containing heteroatoms to modulate lipophilicity and potential hydrogen bonding interactions.

Conformational locking is a further design principle. The decahydroquinoline system can exist in different stereoisomeric forms (cis- and trans-fused rings), and each of these can adopt various chair and boat conformations. The relative orientation of the substituents is dictated by the ring fusion. Synthetic strategies that control the stereochemistry are crucial, as different isomers often exhibit vastly different biological activities. The rational design would therefore involve the synthesis of specific stereoisomers to identify the most active conformation.

Furthermore, knowledge of the target's structure —often obtained through X-ray crystallography or homology modeling—can guide the design of analogues that fit optimally into the binding site. manchester.ac.uk This structure-based drug design approach allows for the rational introduction of functionalities that can form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with the receptor.

Finally, the design process also considers the metabolic stability of the analogues. Modifications can be introduced to block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. manchester.ac.uk For example, the introduction of a methyl group can sometimes hinder enzymatic degradation.

Synthetic Access to N-Methylated and Other Substituted Decahydroquinoline Derivatives

The synthesis of substituted decahydroquinolines, including N-methylated derivatives, can be achieved through various synthetic routes. The construction of the core decahydroquinoline ring system is often the initial challenge, which can be addressed by the catalytic hydrogenation of the corresponding quinoline or through multi-step sequences involving cyclization reactions.

For the synthesis of N-methylated decahydroquinoline derivatives, several general methods for the N-methylation of secondary amines are available and can be applied. A common and classical approach is the Eschweiler-Clarke reaction , which involves treating the secondary amine with formic acid and formaldehyde. This reductive amination process is a robust method for introducing a methyl group onto the nitrogen atom.

More contemporary methods offer milder conditions and higher selectivity. One such method involves the use of a ruthenium(II) complex to mediate the N-methylation of amines using methanol (B129727) as the methylating agent. rsc.org This approach is advantageous due to the ready availability and low toxicity of methanol. Another modern technique utilizes the reduction of carbamates with an amidophosphine borane (B79455) reagent to yield N-methylated amines. nih.gov This protocol is effective for a wide range of primary and secondary amines, including heterocyclic amines.

The synthesis of other substituted decahydroquinoline analogues, such as those with modifications at the 5- and 2-positions, would typically involve starting from a pre-functionalized quinoline or building the decahydroquinoline ring with the desired substituents already in place. For instance, a 5-methylquinoline (B1294701) could be catalytically hydrogenated to produce a mixture of 5-methyldecahydroquinoline isomers. The introduction of the 2-propyl group could be achieved through Grignard or organolithium addition to a suitable precursor, followed by cyclization and reduction steps. The total synthesis of related natural products, such as certain poison frog alkaloids, provides a blueprint for the stereocontrolled synthesis of complex decahydroquinolines. nih.gov

Below is a table summarizing potential synthetic methods for N-methylation:

Method Reagents Key Features
Eschweiler-Clarke ReactionFormic Acid, FormaldehydeClassical, robust method for reductive amination.
Ru(II)-catalyzed MethylationMethanol, Ru(II) complexUtilizes an inexpensive and readily available methyl source. rsc.org
Carbamate (B1207046) ReductionAmidophosphine boraneEffective for a diverse range of amines under mild conditions. nih.gov

Comparative Analysis of Analogues' Mechanistic Interactions with Biological Receptors

The biological activity of decahydroquinoline analogues is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological receptors. A comparative analysis of these interactions is fundamental to understanding their mechanism of action and for guiding further optimization.

The introduction of substituents like the methyl and propyl groups in this compound can significantly influence receptor binding. These groups can occupy specific hydrophobic pockets within the binding site, leading to enhanced affinity. The stereochemistry of the molecule is also paramount. The relative orientation of the substituents in cis- versus trans-decahydroquinolines will dictate how the molecule presents itself to the receptor, often resulting in one isomer being significantly more active than the other.

Experimental techniques such as radioligand binding assays are used to quantify the affinity of the analogues for their target receptor. By comparing the binding affinities (Ki or IC50 values) of a series of systematically modified compounds, a quantitative structure-activity relationship (QSAR) can be established. This relationship provides a mathematical model that correlates the structural features of the molecules with their biological activity.

The functional consequences of receptor binding are assessed through in vitro and in vivo assays. These assays can determine whether a compound acts as an agonist, antagonist, or modulator of the receptor's activity. For instance, if the target is a G-protein coupled receptor (GPCR), functional assays might measure changes in intracellular second messengers like cAMP or calcium. A comparative analysis of the functional potencies of different analogues helps in identifying compounds with the desired pharmacological profile.

The table below illustrates a hypothetical comparative analysis of decahydroquinoline analogues:

Compound Receptor Affinity (Ki, nM) Functional Activity (EC50/IC50, nM) Predicted Key Interactions
Decahydroquinoline500>1000General hydrophobic interactions
5-Methyldecahydroquinoline150450Hydrophobic interaction in 5-position sub-pocket
2-Propyldecahydroquinoline80120Strong hydrophobic interaction in 2-position pocket
This compound2535Combined hydrophobic interactions in both sub-pockets
N-Methyl-5-Methyl-2-propyldecahydroquinoline3040Potential steric influence on binding pose

Note: The data in this table is illustrative and intended to demonstrate the concept of comparative analysis.

Advanced Analytical and Spectroscopic Methodologies in Decahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 5-Methyl-2-propyldecahydroquinoline. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, stereochemistry, and conformational preferences.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons on the carbon adjacent to the nitrogen atom (C2 and C10) are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the nitrogen. The propyl group at the C2 position and the methyl group at the C5 position would exhibit characteristic splitting patterns and chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, respectively.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. The carbons directly bonded to the nitrogen atom (C2 and C8a) would appear at a lower field compared to the other aliphatic carbons in the decahydroquinoline (B1201275) ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
22.5 - 2.955 - 60
31.2 - 1.825 - 30
41.0 - 1.620 - 25
4a1.5 - 2.035 - 40
51.8 - 2.230 - 35
61.1 - 1.728 - 33
71.1 - 1.728 - 33
81.2 - 1.825 - 30
8a2.0 - 2.545 - 50
1' (propyl)1.3 - 1.635 - 40
2' (propyl)1.2 - 1.518 - 23
3' (propyl)0.8 - 1.013 - 16
5-CH₃0.9 - 1.115 - 20

Note: These are predicted values and can vary based on the solvent and the specific stereoisomer.

Mass Spectrometry Techniques for Identification and Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Techniques such as Chemical Ionization (CI) and Electrospray Ionization (ESI) are often employed to generate the protonated molecule [M+H]⁺, confirming the molecular mass.

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the decahydroquinoline ring system is influenced by the position of the substituents. Common fragmentation pathways involve the cleavage of the C-C bonds adjacent to the nitrogen atom and the loss of the propyl group. The resulting fragment ions can help to pinpoint the location of the methyl and propyl substituents on the decahydroquinoline core.

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR and mass spectrometry provide significant structural insights, X-ray crystallography offers the most definitive method for determining the three-dimensional structure, including the absolute configuration of all stereocenters. This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of atoms.

For this compound, which possesses multiple chiral centers, X-ray crystallography is invaluable for establishing the relative and absolute stereochemistry of the methyl and propyl groups and the stereochemistry of the ring fusion.

Interactive Table: Hypothetical Crystallographic Data for a Stereoisomer of this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1579.9
Z4
R-factor< 0.05

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Infrared (IR) Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the following key absorptions:

N-H stretch: A broad absorption in the region of 3200-3500 cm⁻¹ indicates the presence of the secondary amine.

C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the aliphatic rings and the alkyl substituents.

C-N stretch: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of the C-N stretching vibrations.

Subtle shifts in these absorption bands can also provide information about the conformational state of the decahydroquinoline ring system.

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in complementing experimental data and providing deeper insights into the structure and reactivity of this compound. DFT methods can be used to:

Predict molecular geometries: The relative energies of different stereoisomers and conformers can be calculated to determine the most stable structures.

Simulate spectroscopic data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. rsc.org

Investigate reaction selectivity: For synthetic studies involving decahydroquinolines, DFT calculations can be employed to understand and predict the stereoselectivity of reactions. rsc.org

By combining the power of these advanced analytical and spectroscopic methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved, paving the way for a deeper understanding of its chemical properties and potential applications.

Future Research Trajectories for 5 Methyl 2 Propyldecahydroquinoline

Development of Next-Generation Stereoselective Synthetic Methodologies

The decahydroquinoline (B1201275) core possesses multiple stereocenters, making its stereocontrolled synthesis a considerable challenge. Future research will undoubtedly focus on the development of novel, efficient, and highly stereoselective synthetic routes to access all possible stereoisomers of 5-Methyl-2-propyldecahydroquinoline. This is crucial for a thorough evaluation of its biological properties, as different stereoisomers can exhibit vastly different activities.

Promising avenues for exploration include the refinement of existing strategies and the development of new catalytic systems. For instance, intramolecular hetero-Diels-Alder reactions have been successfully employed for the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, which are valuable precursors to decahydroquinoline alkaloids. mdpi.comresearchgate.net Future work could focus on adapting these methods to control the stereochemistry at the C5 and C2 positions of the decahydroquinoline nucleus, as dictated by the methyl and propyl substituents.

Another promising approach is the use of zirconium-mediated cyclization of unsaturated piperidine (B6355638) derivatives, which has been shown to be effective for the diastereoselective synthesis of 2,5-disubstituted decahydroquinolines. researchgate.net Further investigation into the substrate scope and the influence of chiral catalysts could lead to enantioselective syntheses of this compound. The stereochemical outcome of hydrogenation steps, often controlled by acylating the nitrogen atom, is another area ripe for optimization in the synthesis of related compounds like pumiliotoxin C. rsc.org

A summary of potential synthetic strategies for related compounds that could be adapted for this compound is presented in the table below.

Synthetic StrategyKey FeaturesPotential for this compound
Intramolecular Hetero-Diels-Alder Reaction Cycloaddition between an activated diene and an imine to form the quinoline (B57606) core. mdpi.comresearchgate.netHigh potential for controlling relative stereochemistry. Chiral Lewis acids could induce enantioselectivity.
Zirconium-Mediated Cyclization Cyclization of unsaturated α,α'-disubstituted piperidines. researchgate.netOffers a diastereoselective route to the decahydroquinoline skeleton.
Four-Component Reaction Condensation reaction to form an octahydroquinoline precursor. rsc.orgPotentially highly efficient and convergent synthesis.
Vinylogous Mukaiyama-Mannich Reaction Establishes key stereocenters at the ring fusion with high diastereo- and enantiocontrol. acs.orgA powerful tool for asymmetric synthesis of the decahydroquinoline backbone.

In-depth Elucidation of Structure-Activity Relationships at the Molecular and Cellular Levels

A systematic investigation into the structure-activity relationships (SAR) of this compound is a critical next step. This involves synthesizing a library of analogs with variations at the methyl and propyl substituents, as well as modifications to the decahydroquinoline ring system itself. By evaluating the biological activity of these analogs, researchers can map the structural features essential for a particular biological effect.

For instance, studies on other quinoline derivatives have demonstrated that the nature and position of substituents significantly impact their biological activity. A series of 5-alkylaminoquinolines were investigated as CRF1 receptor antagonists, revealing the importance of the substituents at various positions for receptor binding. nih.gov Similarly, research on quinoline-containing c-Met inhibitors has highlighted the role of specific moieties in achieving potent and selective inhibition.

Future SAR studies on this compound should aim to:

Determine the optimal chain length and branching of the alkyl group at the C2 position.

Investigate the effect of the position and stereochemistry of the methyl group on the cyclohexane (B81311) ring.

Explore the impact of introducing functional groups, such as hydroxyl or carbonyl groups, into the decahydroquinoline scaffold.

These studies will provide invaluable insights into the molecular interactions between this compound and its biological targets, paving the way for the design of more potent and selective compounds.

Exploration of Novel Biological Targets and Mechanisms of Action beyond Known Neurotoxicity

Decahydroquinoline alkaloids, such as pumiliotoxin C, are known for their effects on the nervous system, particularly as blockers of nicotinic acetylcholine (B1216132) receptors. acs.org While this neurotoxicity is a key aspect of their biological profile, future research should aim to uncover novel biological targets and mechanisms of action for this compound.

The broad range of biological activities exhibited by quinoline alkaloids, including anticancer, antimalarial, and antimicrobial effects, suggests that this compound may also possess a diverse pharmacological profile. nih.gov For example, some quinoline alkaloids have shown potential as anticancer agents. mdpi.com Screening this compound and its synthetic analogs against a panel of cancer cell lines could reveal new therapeutic opportunities.

Furthermore, the quinoline scaffold is present in a number of approved drugs, highlighting its potential as a privileged structure in medicinal chemistry. wikipedia.org Investigating the effects of this compound on other receptor systems, ion channels, and enzymes could lead to the discovery of entirely new therapeutic applications.

Investigation of Complex Biosynthetic Pathways in Natural Producers

Understanding the biosynthesis of this compound in its natural producers is a fundamental area for future research. While the general biosynthetic pathways for many quinoline alkaloids are known to originate from precursors like tryptophan or anthranilic acid, the specific enzymes and intermediates involved in the formation of decahydroquinoline alkaloids are less well understood. wikipedia.orgresearchgate.netresearchgate.net

Interestingly, some dendrobatid frogs are believed to acquire pumiliotoxin C and other decahydroquinoline alkaloids from their diet, specifically from mites. rsc.org This suggests a fascinating interplay between the frog and its food source in the accumulation of these toxic compounds. Future research should focus on:

Identifying the specific organisms, whether they be plants, microorganisms, or arthropods, that are the primary producers of this compound.

Elucidating the enzymatic cascade responsible for the construction of the decahydroquinoline ring and the installation of the methyl and propyl substituents.

Investigating the possibility of symbiotic relationships between organisms in the biosynthesis of these complex molecules.

The use of modern techniques such as genomics, transcriptomics, and metabolomics will be instrumental in unraveling these complex biosynthetic pathways. The identification of the genes and enzymes involved could enable the development of biotechnological approaches for the sustainable production of this compound and its derivatives.

Q & A

Q. How are computational simulations validated for catalytic behavior in hydrogenation reactions?

  • Methodological Answer : Compare DFT-predicted activation energies with experimental turnover frequencies (TOF) from batch reactors. Use operando spectroscopy (e.g., FTIR or XAS) to monitor catalyst surface states under reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.